6-(Morpholin-4-yl)-5-nitro-2-(piperidin-1-yl)pyrimidin-4-amine
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Overview
Description
6-(Morpholin-4-yl)-5-nitro-2-(piperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with morpholine, nitro, and piperidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Morpholin-4-yl)-5-nitro-2-(piperidin-1-yl)pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate amidines and β-diketones under acidic or basic conditions.
Substitution reactions: The morpholine and piperidine groups can be introduced through nucleophilic substitution reactions using appropriate halogenated pyrimidine intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyrimidine ring can undergo various substitution reactions, particularly at positions activated by the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or sodium borohydride, are commonly used.
Substitution: Halogenated intermediates and nucleophiles such as amines or alcohols are used under basic or acidic conditions.
Major Products
Reduction of the nitro group: Produces 6-(Morpholin-4-yl)-5-amino-2-(piperidin-1-yl)pyrimidin-4-amine.
Substitution reactions: Can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Morpholin-4-yl)-5-nitro-2-(piperidin-1-yl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent and other therapeutic uses.
Biological Studies: Used in studies to understand its interaction with biological targets and its pharmacokinetic properties.
Chemical Biology: Employed in the design of molecular probes to study cellular processes.
Mechanism of Action
The mechanism of action of 6-(Morpholin-4-yl)-5-nitro-2-(piperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine and piperidine groups can enhance binding affinity to biological receptors. The compound may inhibit specific enzymes or receptors, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for anti-tubercular activity.
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine compounds: Used as mTOR kinase and PI3 kinase inhibitors.
Uniqueness
6-(Morpholin-4-yl)-5-nitro-2-(piperidin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of morpholine, nitro, and piperidine groups makes it a versatile scaffold for drug development.
Properties
Molecular Formula |
C13H20N6O3 |
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Molecular Weight |
308.34 g/mol |
IUPAC Name |
6-morpholin-4-yl-5-nitro-2-piperidin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C13H20N6O3/c14-11-10(19(20)21)12(17-6-8-22-9-7-17)16-13(15-11)18-4-2-1-3-5-18/h1-9H2,(H2,14,15,16) |
InChI Key |
DDJPIDKIGRRYDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C(C(=N2)N3CCOCC3)[N+](=O)[O-])N |
Origin of Product |
United States |
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